![molecular formula C18H26ClNO6 B5187676 1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5187676.png)
1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
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Description
1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate, commonly known as CHEEP, is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields of research.
Scientific Research Applications
- MCPA is widely used as a selective post-emergence herbicide. It effectively targets broadleaf weeds, including species like Echinochloa. Its low toxicity and excellent herbicidal properties make it a preferred choice for weed management in agriculture and landscaping .
- Researchers have synthesized an amino-functionalized zirconium-based MOF called UiO-66-NH2 . This MOF demonstrates rapid adsorption and removal of MCPA from aqueous solutions. The hydrogen bond interaction, electrostatic forces, and π–π stacking between MCPA and UiO-66-NH2 contribute to its efficient adsorption. Moreover, UiO-66-NH2 can be regenerated multiple times without significant loss of capacity .
- MCPA derivatives, such as (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (Cyhalofop-butyl) , are synthesized using chemoenzymatic methods. These compounds exhibit potent herbicidal properties and are effective against specific weed species .
- Substituted 2-chlorophenoxy-1-(3-pyridyl)ethan-1-ols , structurally related to MCPA , have been investigated for their fungicidal activity. These compounds show promise in controlling fungal pathogens, making them relevant in agriculture and plant protection .
Herbicide and Weed Control
Metal-Organic Frameworks (MOFs) for Water Purification
Chemoenzymatic Synthesis of Herbicides
Fungicidal Activity
properties
IUPAC Name |
1-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.C2H2O4/c1-14-5-7-18(8-6-14)9-10-19-11-12-20-16-4-2-3-15(17)13-16;3-1(4)2(5)6/h2-4,13-14H,5-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDDAQZGEMEJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[2-(3-Chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate |
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